molecular formula C20H29N5O B7070163 N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide

N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide

Cat. No.: B7070163
M. Wt: 355.5 g/mol
InChI Key: PVPXTVQXYSPRRP-UHFFFAOYSA-N
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Description

N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-20(2,3)25-15-21-18(22-25)19(26)24(14-16-8-6-5-7-9-16)17-10-12-23(4)13-11-17/h5-9,15,17H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPXTVQXYSPRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)C(=O)N(CC2=CC=CC=C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the piperidine moiety: This step involves the alkylation of the triazole ring with a suitable piperidine derivative.

    Benzylation and tert-butylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal and antibacterial properties.

    Benzyl derivatives: Compounds with benzyl groups that exhibit various biological activities.

    Piperidine derivatives: Known for their use in pharmaceuticals, particularly as central nervous system agents.

Uniqueness

N-benzyl-1-tert-butyl-N-(1-methylpiperidin-4-yl)-1,2,4-triazole-3-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical properties not found in other similar compounds.

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